molecular formula C11H12N2O3 B15146504 Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 89438-40-4

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B15146504
CAS No.: 89438-40-4
M. Wt: 220.22 g/mol
InChI Key: AXELRKZDHKCFOB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol, yielding the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89438-40-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-7(2)6-8(9)10(14)12-13/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

AXELRKZDHKCFOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)C)C(=O)N1

Origin of Product

United States

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